N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Evolution of Chromene Research
Chromene derivatives, characterized by a benzopyran core structure, have been a cornerstone of medicinal chemistry since their discovery in natural products such as Cassia auriculata and Limacia scandens. Early research focused on isolating chromones (4H-chromen-4-ones) from plants, where they serve roles in UV protection and pathogen defense. The synthetic exploration of chromenes began in the mid-20th century, driven by their broad pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities. A pivotal advancement was the development of multi-component reactions (MCRs) in the 2000s, enabling efficient synthesis of chromene scaffolds with diverse substituents. For example, chromene azo dyes emerged as novel hybrids with enhanced optical and biological properties, exemplified by compounds like 4b and 13i , which showed MIC values as low as 0.007 µg/mL against bacterial pathogens. The lipophilic nature of the benzopyran moiety, which facilitates cell membrane penetration, further cemented chromenes as privileged structures in drug design.
Development of Furan-Chromene Hybrid Molecules
The integration of furan moieties into chromene frameworks represents a strategic approach to enhance bioactivity through synergistic electronic and steric effects. Furan, a five-membered oxygen heterocycle, contributes electron-rich aromaticity and hydrogen-bonding capacity, traits that improve target engagement. Early hybrids, such as furan-linked chromene azo dyes, demonstrated improved antimicrobial potency compared to parent compounds. For instance, the furan-containing derivative 58 from Cassia auriculata exhibited anti-MRSA activity comparable to vancomycin. Modern synthetic methods, including Fischer carbene complex cascades and microwave-assisted reactions, have enabled precise functionalization at the C-3 and C-8 positions of chromenes, critical for optimizing furan-chromene hybrids. These advances have led to compounds with dual mechanisms, such as caspase activation for apoptosis and reactive oxygen species (ROS) scavenging.
Research Significance of N-(4-(Furan-3-yl)benzyl)-8-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide
This compound integrates three pharmacophoric elements: (1) an 8-methoxychromene core, (2) a furan-3-yl-benzyl group, and (3) a carboxamide linker. The 8-methoxy group enhances lipophilicity and hydrogen-bonding capacity, a feature shared with potent analogs like 4c (IC~50~ = 0.3 µg/mL against MCF-7 cells). The furan-3-yl substituent, positioned para to the benzyl group, likely augments π-π stacking interactions with enzymatic targets, as seen in anti-MRSA chromones. The carboxamide moiety mimics peptide bonds, potentially enabling protease inhibition or kinase modulation. Computational docking studies of similar chromenes suggest that the carboxamide forms hydrogen bonds with catalytic residues in caspase-3 and topoisomerase II. While direct data on this compound is limited, structural analogs indicate promise in targeting multidrug-resistant pathogens and apoptosis-driven malignancies.
Current Research Landscape
Recent studies emphasize rational design and computational modeling to refine chromene hybrids. Quantitative structure-activity relationship (QSAR) analyses of 2-oxo-2H-chromene-3-carboxamides have identified electron-withdrawing groups at C-8 as critical for anticancer activity. Concurrently, natural product-inspired research continues to uncover novel chromones, such as senolytic agents 75 and 76 from Limacia scandens, which inhibit senescence-associated β-galactosidase. Green synthesis methods, including ultrasound- and microwave-assisted reactions, are reducing reliance on toxic solvents in chromene production. Emerging frontiers include the development of chromene-based theranostic agents, combining imaging and therapeutic functions, and exploiting furan’s conjugation properties for photodynamic therapy applications.
Table 1: Key Chromene Derivatives and Their Biological Activities
Table 2: Synthetic Strategies for Furan-Chromene Hybrids
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-19-4-2-3-16-11-18(22(25)28-20(16)19)21(24)23-12-14-5-7-15(8-6-14)17-9-10-27-13-17/h2-11,13H,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHWTHIBOMWOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (4-(dimethylamino)pyridine) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced chromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The furan ring and chromene core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs share the coumarin-carboxamide core but differ in substituents, significantly altering physicochemical and biological properties. Below is a detailed comparison with two closely related derivatives:
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Furan vs. The bromine atom in the 6-bromo analog introduces steric bulk and electronic effects, which may hinder binding in sterically sensitive pockets but improve halogen bonding .
- Methoxy Positioning: The 8-methoxy group in all three compounds contributes to electron-donating effects, stabilizing the coumarin core.
Pharmacokinetic and Solubility Profiles
- Lipophilicity : The benzyl-furan substituent in the target compound likely results in higher logP values compared to the acetamido analog, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
- Metabolic Stability : The 6-bromo-8-methoxy analog’s bromine substitution may slow oxidative metabolism, extending half-life in vivo .
Biological Activity
N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a furan ring, a benzyl group, and a chromene moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 307.34 g/mol. The structural features contribute to its diverse biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Anticancer Activity : Studies demonstrate that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism involves inducing apoptosis and cell cycle arrest.
- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.
Antioxidant Activity
In vitro studies have assessed the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicate a strong capacity to scavenge free radicals, with an IC value comparable to standard antioxidants like ascorbic acid.
Anticancer Activity
The anticancer properties were evaluated using several cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest |
| U937 | 10.0 | Apoptotic pathway activation |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in sub-G1 phase cells, indicative of apoptotic death.
Enzyme Inhibition Studies
The enzyme inhibition activity was explored through kinetic studies:
| Enzyme | IC (µM) | Type of Inhibition |
|---|---|---|
| AChE | 19.2 | Competitive |
| BChE | 13.2 | Non-competitive |
Molecular docking studies further elucidated the binding interactions between the compound and enzyme active sites, revealing critical hydrogen bonding interactions that enhance inhibitory potency.
Case Studies
- Study on MCF-7 Cells : A study investigated the effect of this compound on MCF-7 cells, demonstrating significant reduction in cell viability at concentrations above 10 µM over 48 hours.
- Neuroprotective Effects : Another study evaluated the neuroprotective effects against oxidative stress-induced neuronal damage in vitro, showing that pretreatment with the compound significantly reduced cell death and increased cell viability in neuronal cultures exposed to hydrogen peroxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
